N-(3-(2-oxopyrrolidin-1-yl)phenyl)-5-phenyloxazole-2-carboxamide
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Overview
Description
The compound contains a phenyloxazole group, a phenyl group, and a 2-oxopyrrolidin-1-yl group. The presence of these groups could suggest potential biological activity, as phenyloxazole is a common motif in medicinal chemistry, and pyrrolidinones are known to have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an oxazole ring attached to a phenyl group, and a pyrrolidinone attached to another phenyl group. The presence of these rings may impart rigidity to the molecule, potentially influencing its binding to biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and any stereochemistry. Properties such as solubility, melting point, and stability could be influenced by these factors .Scientific Research Applications
- N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth and metastasis. Mechanistic studies focus on its interaction with specific cellular targets involved in cancer pathways .
- The compound exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Its ability to scavenge free radicals makes it relevant in the context of oxidative stress-related diseases .
- Investigations have revealed that this compound possesses antibacterial and antifungal properties. It could be a valuable lead for developing novel antimicrobial agents .
- Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers of the compound can interact differently with enantioselective proteins. Medicinal chemists study these interactions to design drug candidates with specific biological profiles .
- Researchers have explored the use of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide as a biocatalyst or enzyme inhibitor. Its structural features make it an interesting scaffold for designing enzyme inhibitors with potential therapeutic applications .
- Scientists have developed synthetic strategies for constructing the pyrrolidine ring in this compound. These approaches involve ring formation from different cyclic or acyclic precursors. Understanding these synthetic routes aids in designing new derivatives with improved properties .
Anticancer Activity
Antioxidant Properties
Antibacterial and Antifungal Effects
Enantioselective Protein Binding
Biocatalysis and Enzyme Inhibition
Synthetic Strategies and Ring Construction
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a protein that plays a crucial role in the shedding of cell surface proteins, and it’s involved in various biological processes such as cell proliferation, cell migration, and immune response .
Mode of Action
This could lead to changes in the biochemical processes that the protein is involved in .
Biochemical Pathways
Given its potential interaction with adam17, it may influence pathways related tocell proliferation, cell migration, and immune response .
Pharmacokinetics
Compounds with a pyrrolidine ring, like this one, are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Given its potential interaction with adam17, it may influence cellular processes such as cell proliferation and migration, as well as immune responses .
properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-10-5-11-23(18)16-9-4-8-15(12-16)22-19(25)20-21-13-17(26-20)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPVHYOHSWMXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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